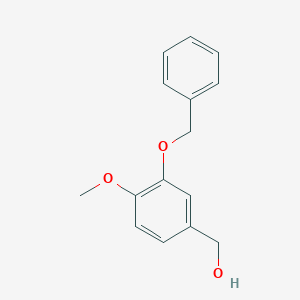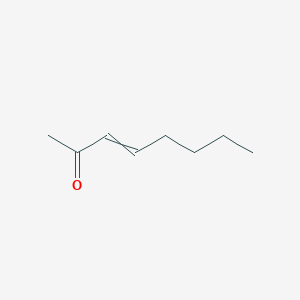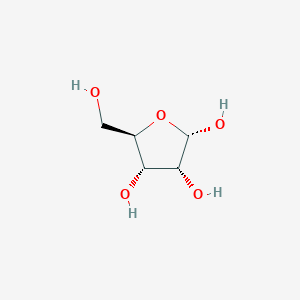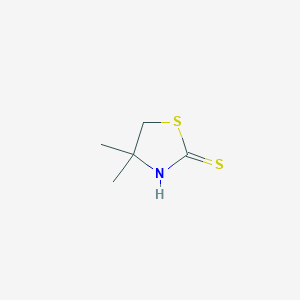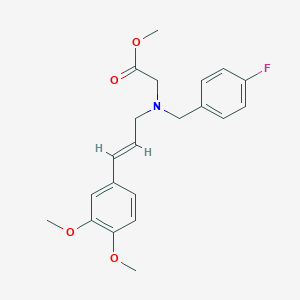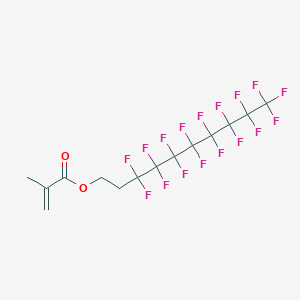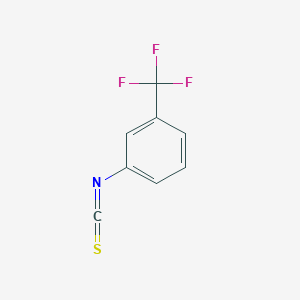
3-(Trifluoromethyl)phenyl isothiocyanate
Vue d'ensemble
Description
3-(Trifluoromethyl)phenyl isothiocyanate is a chemical compound that is part of a broader class of isothiocyanates known for their applications in various chemical syntheses and analyses. While the specific compound is not directly mentioned in the provided papers, related compounds such as 3,5-bis-(trifluoromethyl)phenyl isothiocyanate have been used as derivatization agents for the determination of biogenic amines, indicating the potential utility of the trifluoromethylphenyl isothiocyanates in analytical chemistry .
Synthesis Analysis
The synthesis of related trifluoromethyl-containing compounds often involves the generation of active electrophilic trifluoromethylthio species. For example, a synthetic strategy for 3-((trifluoromethyl)thio)-4H-chromen-4-one was developed using AgSCF3 and trichloroisocyanuric acid, which could proceed under mild conditions, highlighting the potential for similar approaches in synthesizing 3-(trifluoromethyl)phenyl isothiocyanate . Additionally, phenyl(2,2,2-trifluoroethyl)iodonium triflate has been used in a transition-metal-free synthesis of trifluoroethylthiol phenanthridines and 3,4-dihydroisoquinolines from isothiocyanates, suggesting that similar iodinium compounds might be applicable for synthesizing the trifluoromethylphenyl isothiocyanates .
Molecular Structure Analysis
The molecular structure of trifluoromethylphenyl isothiocyanates can be inferred from studies on similar compounds. For instance, 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas were synthesized and their structural properties were determined by X-ray single crystal diffraction, providing insights into the potential molecular geometry and intermolecular interactions of trifluoromethylphenyl isothiocyanates .
Chemical Reactions Analysis
Isothiocyanates, including those with trifluoromethylphenyl groups, can participate in various chemical reactions. The application of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for derivatization of amines and subsequent determination by LC-MS/MS and 19F NMR suggests that trifluoromethylphenyl isothiocyanates could be reactive towards nucleophiles such as amines . Furthermore, oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source indicate the potential for trifluoromethylphenyl isothiocyanates to undergo similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(trifluoromethyl)phenyl isothiocyanate can be deduced from studies on related compounds. For example, the acidity and structural properties of (trifluoromethoxy)phenylboronic acids were evaluated, suggesting that the introduction of trifluoromethyl groups can significantly influence the acidity and hydrogen bonding capabilities of a molecule . Theoretical spectroscopic investigations of 3,5-bis(trifluoromethyl) phenyl isothiocyanate using DFT methods have provided insights into the vibrational spectroscopic properties and nonlinear optical properties, which could be relevant for understanding the properties of 3-(trifluoromethyl)phenyl isothiocyanate .
Applications De Recherche Scientifique
Application in Determination of Biogenic Amines
- Scientific Field: Analytical Chemistry
- Summary of Application: 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate, a similar compound, has been used as a reagent for the derivatization of biogenic amines such as histamine, tyramine, tryptamine, and 2-phenylethylamine . This eliminates the purification step, simplifying the process .
- Methods of Application: The obtained derivatives were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Additionally, the total amount of these amines was determined by 19 F nuclear magnetic resonance analysis .
- Results or Outcomes: The procedures were optimized and validated for linearity, limit of detection and quantification, intra- and inter-day precision, and recovery, resulting in good reproducibility and accuracy . The reagent was applied for determination of the above-mentioned biogenic amines in beverages .
Application in Material Science
- Scientific Field: Material Science
- Summary of Application: 3,5-Bis(trifluoromethyl)phenyl isothiocyanate, another similar compound, has been used for chemical derivatization of amino-functionalized model surfaces, amino thiolate on Au, amino siloxane on Si, and polyethylene (PE) foils and films .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .
- Results or Outcomes: The specific results or outcomes are not detailed in the sources .
Safety And Hazards
Propriétés
IUPAC Name |
1-isothiocyanato-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEPANUKFYVALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171531 | |
| Record name | 3-(Trifluoromethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)phenyl isothiocyanate | |
CAS RN |
1840-19-3 | |
| Record name | 3-(Trifluoromethyl)phenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001840193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trifluoromethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isothiocyanato-3-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)

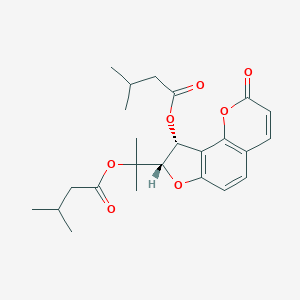

![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)
